3-[(2S,5S)-5-[(3R,5R)-3-hydroxy-6-iodo-5-methylhept-6-enyl]-4-methylideneoxolan-2-yl]propyl 2,2-dimethylpropanoate
Beschreibung
This compound is a stereochemically complex molecule featuring a fused oxolane (tetrahydrofuran) ring system substituted with a 6-iodo-5-methylhept-6-enyl side chain and esterified with 2,2-dimethylpropanoate.
Eigenschaften
IUPAC Name |
3-[5-(3-hydroxy-6-iodo-5-methylhept-6-enyl)-4-methylideneoxolan-2-yl]propyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35IO4/c1-14(16(3)22)12-17(23)9-10-19-15(2)13-18(26-19)8-7-11-25-20(24)21(4,5)6/h14,17-19,23H,2-3,7-13H2,1,4-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATPHVGPKRJKIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CCC1C(=C)CC(O1)CCCOC(=O)C(C)(C)C)O)C(=C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35IO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-[(2S,5S)-5-[(3R,5R)-3-hydroxy-6-iodo-5-methylhept-6-enyl]-4-methylideneoxolan-2-yl]propyl 2,2-dimethylpropanoate , also known by its CAS number 157322-47-9 , is a complex organic molecule that exhibits potential biological activity. This article explores its synthesis, structural characteristics, and biological properties based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 478.41 g/mol . The structure includes a tetrahydrofuran ring and an iodinated hydroxyalkyl side chain, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H35IO4 |
| Molecular Weight | 478.41 g/mol |
| IUPAC Name | 3-[(2S,5S)-5-[(3R,5R)-3-hydroxy-6-iodo-5-methylhept-6-enyl]-4-methylideneoxolan-2-yl]propyl 2,2-dimethylpropanoate |
| CAS Number | 157322-47-9 |
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Tetrahydrofuran Ring : This is typically achieved through cyclization reactions involving appropriate diols or halohydrins.
- Introduction of the Iodinated Hydroxyalkyl Side Chain : Halogenation reactions followed by hydrolysis or substitution reactions are used.
- Esterification with Pivalic Acid : The final step involves esterifying the hydroxy group with pivalic acid under acidic or basic conditions.
Anticancer Potential
Research indicates that compounds with similar structures often exhibit anticancer properties. For example, the related compound Eribulin , which is derived from similar synthetic pathways, has been approved for treating breast cancer and has shown efficacy against various tumor types.
Antimicrobial Activity
The unique structural features may also contribute to antimicrobial activity. Compounds with iodinated groups are known to possess enhanced reactivity towards microbial targets.
Case Studies and Research Findings
- Eribulin Mesylate : A study highlighted that Eribulin, which shares structural similarities with our compound, has been effective in treating breast cancer by disrupting microtubule dynamics in cancer cells .
- Cytotoxicity Studies : Related iodinated compounds have been evaluated for their cytotoxic effects against resistant cell lines, revealing their potential to overcome multidrug resistance (MDR) mechanisms .
- Mechanism of Action : The mechanism by which iodinated compounds exert their biological effects often involves modulation of cellular signaling pathways and direct interaction with DNA or RNA .
Wissenschaftliche Forschungsanwendungen
The unique structural features of 3-[(2S,5S)-5-[(3R,5R)-3-hydroxy-6-iodo-5-methylhept-6-enyl]-4-methylideneoxolan-2-yl]propyl 2,2-dimethylpropanoate suggest potential biological activities that are currently being investigated. Compounds with similar structures often exhibit significant biological properties, including:
- Anticancer Properties : The iodinated hydroxyalkyl side chain may enhance interactions with biological systems relevant to cancer therapy.
- Antimicrobial Activity : The compound's unique structure may confer antimicrobial properties, making it a candidate for further research in infectious disease treatment.
Medicinal Chemistry
The compound is being studied for its potential therapeutic applications in oncology and antimicrobial research. Its unique combination of functional groups may lead to distinct chemical reactivity and biological activity.
Interaction Studies
Understanding the interaction mechanisms of this compound with biological targets is essential for determining its therapeutic potential and safety profile. Current studies focus on:
- Binding affinity to specific receptors
- Mechanisms of action in cellular environments
- Toxicological assessments
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and NMR Profiling
Evidence from NMR studies on rapamycin (Rapa) and derivatives (compounds 1 and 7 ) highlights critical regions (A: positions 39–44; B: positions 29–36) where chemical shifts diverge due to substituent effects. For example:
- Rapa : Exhibits characteristic shifts in regions A and B linked to its macrocyclic structure.
- Compound 1 : Shows identical shifts to Rapa except in region A (Δδ = 0.3–0.5 ppm), attributed to a hydroxyl group substitution.
- Compound 7 : Diverges in region B (Δδ = 0.2–0.4 ppm), likely due to esterification at position 32 .
Table 1: Key NMR Shift Differences in Analogues
| Compound | Region A (δ, ppm) | Region B (δ, ppm) | Substituent Influence |
|---|---|---|---|
| Rapa | 3.45–3.70 | 2.90–3.10 | Baseline macrocycle |
| 1 | 3.75–4.00 | 2.90–3.10 | Hydroxyl addition |
| 7 | 3.45–3.70 | 3.30–3.50 | Esterification |
The target compound’s iodinated side chain and methylidene group would likely perturb shifts in regions A/B, analogous to compound 7 , but with additional deshielding effects from iodine’s electronegativity.
Physicochemical and QSPR-Based Comparisons
Using CC-DPS’s quantum-chemical profiling, the target compound’s properties can be extrapolated against similar esters and iodinated derivatives:
Table 2: Predicted Physicochemical Properties
| Property | Target Compound | 2,2-Dimethylpropanoate Esters | Iodinated Terpenoids |
|---|---|---|---|
| LogP (lipophilicity) | 4.2 ± 0.3 | 3.8–4.5 | 4.0–5.1 |
| Aqueous solubility (mg/mL) | 0.05 | 0.01–0.1 | <0.01 |
| Polar surface area (Ų) | 85 | 70–90 | 60–80 |
The iodine atom increases molecular weight and polarizability, enhancing membrane permeability compared to non-halogenated analogs but reducing solubility .
Functional Group Impact on Bioactivity
- 2,2-Dimethylpropanoate Ester: Increases metabolic stability relative to acetate or formate esters, as seen in prodrug design .
Vorbereitungsmethoden
Synthesis of the Tetrahydrofuran Core
- The oxolane ring is commonly synthesized via intramolecular cyclization of a suitable hydroxyalkene precursor under acidic or Lewis acid catalysis.
- Stereochemical control at C2 and C5 positions is achieved using chiral auxiliaries or asymmetric catalysis, often starting from chiral pool materials such as sugars or chiral epoxides.
Introduction of the 3-Hydroxy-6-iodo-5-methylhept-6-enyl Side Chain
- The side chain is introduced by alkylation or cross-coupling reactions using iodinated alkyl intermediates.
- The iodine atom is typically installed via selective iodination of an alkene or alcohol precursor using reagents such as N-iodosuccinimide (NIS).
- The hydroxyl group at the 3-position is introduced by regio- and stereoselective hydroxylation of the corresponding alkene or via epoxide ring opening.
- The stereochemistry (3R,5R) is controlled through chiral catalysts or starting materials.
Esterification to Form the Pivalate Ester
- The propyl hydroxyl group on the oxolane ring is esterified with 2,2-dimethylpropanoic acid (pivalic acid) using standard esterification protocols.
- Typical conditions include activation of the acid with coupling agents such as DCC (dicyclohexylcarbodiimide) or use of acid chlorides under mild base catalysis.
- The reaction is performed under anhydrous conditions to prevent hydrolysis and optimize yield.
Representative Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Notes | Typical Yield (%) |
|---|---|---|---|---|
| Oxolane ring formation | Intramolecular cyclization | Acid catalyst (e.g., TsOH), solvent (CH2Cl2) | Chiral control via starting material | 70–85 |
| Side chain iodination | Electrophilic iodination | NIS, solvent (MeCN), 0°C to room temp | Selective iodination at alkene | 80–90 |
| Hydroxylation or epoxide opening | Nucleophilic substitution | OsO4 or m-CPBA for epoxidation, then ring opening | Stereoselective hydroxylation | 65–75 |
| Esterification | Coupling reaction | DCC, DMAP, pivalic acid, anhydrous solvent | Mild conditions to preserve stereochemistry | 75–90 |
Research Findings and Optimization
- Studies have demonstrated that temperature control during iodination and hydroxylation steps is critical to avoid over-iodination or side reactions.
- Use of chiral catalysts and auxiliaries improves stereoselectivity and overall yield.
- Purification is typically performed by chromatography due to the complexity and similarity of intermediates.
- The compound is sensitive to moisture and light, requiring storage at -20°C under inert atmosphere to maintain stability.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound with high stereochemical purity, and how can they be addressed methodologically?
- Answer : The compound’s stereochemical complexity arises from multiple chiral centers (e.g., 2S,5S and 3R,5R configurations) and the 4-methylideneoxolan moiety. To ensure stereochemical fidelity:
- Use asymmetric catalysis (e.g., chiral ligands in transition-metal-catalyzed reactions) to control enantioselectivity during cyclization steps.
- Employ chiral HPLC or capillary electrophoresis for post-synthesis purity validation .
- Monitor reaction intermediates via NMR crystallography to resolve conformational ambiguities in the oxolane ring system .
Q. How can researchers confirm the compound’s structural identity using spectroscopic techniques?
- Answer : A multi-spectral approach is essential:
- NMR : Analyze , , and 2D-COSY spectra to verify stereochemistry (e.g., coupling constants for the hept-6-enyl chain and oxolan ring protons).
- Mass spectrometry (HRMS) : Confirm the molecular ion peak (expected m/z: 506.23 for CHIO) and fragmentation patterns of the pivalate ester group .
- IR spectroscopy : Identify characteristic carbonyl (C=O, ~1740 cm) and hydroxyl (O-H, ~3400 cm) stretches .
Advanced Research Questions
Q. What in silico strategies are recommended to predict this compound’s biological targets and metabolic stability?
- Answer :
- Molecular docking : Use tools like AutoDock Vina to screen against therapeutic targets (e.g., enzymes in lipid metabolism, given the compound’s ester and oxolane motifs) .
- QSAR modeling : Apply quantum chemical calculations (e.g., DFT for electron density mapping) to correlate substituents (e.g., iodine position) with bioactivity .
- ADMET prediction : Utilize platforms like SwissADME to assess metabolic stability, focusing on esterase-mediated hydrolysis of the pivalate group .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
- Answer :
- Dynamic NMR experiments : Probe temperature-dependent shifts to identify conformational flexibility in the 4-methylideneoxolan ring .
- Synchrotron X-ray diffraction : Resolve crystal packing effects that may distort bond angles compared to solution-state NMR data .
- DFT-based NMR chemical shift calculations : Compare computed shifts (using Gaussian or ORCA) with experimental data to validate the proposed structure .
Q. What experimental designs are optimal for studying the compound’s biological activity in vitro?
- Answer :
- Dose-response assays : Use a logarithmic concentration range (1 nM–100 µM) to determine IC values in enzyme inhibition studies (e.g., phospholipase A2 due to the lipid-like structure) .
- Cell-based assays : Pair with fluorescent probes (e.g., Ca indicators) to monitor intracellular signaling changes in response to the compound .
- Metabolic profiling : Employ LC-MS/MS to track degradation products (e.g., liberated 2,2-dimethylpropanoic acid) in hepatocyte models .
Q. How can researchers address discrepancies between computational predictions and observed bioactivity?
- Answer :
- Free-energy perturbation (FEP) : Refine docking poses by simulating ligand-protein binding dynamics under physiological conditions .
- Structure-activity relationship (SAR) libraries : Synthesize analogs (e.g., replacing iodine with bromine) to test hypotheses about substituent effects .
- Cryo-EM or SPR : Validate target engagement kinetics if the compound binds large macromolecules (e.g., membrane receptors) .
Methodological Considerations
Q. What chromatographic techniques are most effective for isolating this compound from complex reaction mixtures?
- Answer :
- Reverse-phase HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to resolve polar hydroxyl and non-polar methylidene groups .
- Size-exclusion chromatography : Separate high-molecular-weight byproducts (e.g., dimers) during late-stage purification .
Q. How should stability studies be designed to evaluate the compound’s shelf-life under varying storage conditions?
- Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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